1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7OS/c31-22(25-13-19-14-32-23(28-19)18-4-2-1-3-5-18)17-6-9-29(10-7-17)20-12-21(27-15-26-20)30-11-8-24-16-30/h1-5,8,11-12,14-17H,6-7,9-10,13H2,(H,25,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSSQPDRJLBKSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CSC(=N2)C3=CC=CC=C3)C4=NC=NC(=C4)N5C=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-4-carboxamide , often referred to as compound X , is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of compound X, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Compound X has the following chemical structure:
- Molecular Formula : C18H19N7O
- Molecular Weight : 349.398 g/mol
- CAS Number : 1396712-49-4
The structure features a piperidine core substituted with various heterocycles, which are critical for its biological activity.
Research indicates that compound X exhibits a range of biological activities primarily through the inhibition of specific kinases and enzymes involved in cellular signaling pathways. The imidazole and pyrimidine moieties are known to interact with ATP-binding sites in kinases, suggesting a mechanism similar to other kinase inhibitors.
Key Mechanisms:
- Kinase Inhibition : Compound X has been shown to inhibit c-KIT kinase, which is involved in various cancers. This inhibition can lead to reduced proliferation of cancer cells expressing mutated forms of c-KIT.
- Cell Cycle Arrest : Studies have demonstrated that compound X can induce cell cycle arrest in cancer cell lines, particularly at the G0/G1 phase, by modulating the expression of cyclin-dependent kinases (CDKs) such as CDK2 and CDK4.
- Apoptosis Induction : The compound has also been associated with the induction of apoptosis in malignant cells, suggesting potential utility in cancer therapy.
Anticancer Activity
A series of in vitro studies have evaluated the anticancer properties of compound X against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.2 | CDK inhibition and apoptosis induction |
| HCT116 (Colon) | 3.8 | Cell cycle arrest at G0/G1 phase |
| MDA-MB-231 (Breast) | 4.5 | Inhibition of c-KIT signaling |
These results indicate that compound X exhibits potent anticancer activity across multiple cell lines, highlighting its potential as a therapeutic agent.
Case Studies
Several case studies have documented the effects of compound X in preclinical models:
-
Study on A549 Cells :
- Researchers observed that treatment with compound X led to a significant reduction in cell viability compared to control groups.
- Flow cytometry analysis revealed an increase in apoptotic cells after treatment with compound X.
-
In Vivo Efficacy :
- In animal models bearing tumors derived from HCT116 cells, administration of compound X resulted in substantial tumor regression, supporting its potential for clinical application.
-
Combination Therapy :
- Studies exploring combination therapies with standard chemotherapeutics have shown enhanced efficacy when combined with compound X, suggesting synergistic effects that could improve treatment outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
